molecular formula C20H29N3 B1667676 Atiprosin CAS No. 89303-63-9

Atiprosin

Cat. No.: B1667676
CAS No.: 89303-63-9
M. Wt: 311.5 g/mol
InChI Key: WXNVFYIBELASJW-AZUAARDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atiprosin (C₂₀H₂₉N₃) is an antihypertensive agent developed through structural modifications of the vincamine alkaloid framework . Its synthesis involves stereoselective annulation strategies to construct fused piperazine rings, with the 4a,12b-trans isomer demonstrating at least 10-fold greater potency than the cis counterpart . This compound maleate (CAS 89303-63-9) is the clinically utilized salt form, approved for managing hypertension due to its vasodilatory and adrenergic modulation properties . The compound’s octahydro-pyrazino-pyrido-indole core enables selective interaction with cardiovascular targets, though its exact mechanism remains under investigation .

Preparation Methods

The synthesis of Atiprosin involves several steps, starting with the preparation of the core structure, which is a pyrazino[2’,3’:3,4]pyrido[1,2-a]indole. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Atiprosin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also be reduced to form different reduced derivatives.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Receptor Activity Profile

Atiprosin exhibits significant activity as an alpha-1 adrenoceptor antagonist, with a pA2 value of 8.11. This potency is lower than that of prazosin (pA2 = 8.78) but higher than that of ketanserin (pA2 = 7.34) and indoramin (pA2 = 7.85) . Additionally, this compound demonstrates selectivity for alpha-1 over alpha-2 adrenoceptors, being over 100-fold less potent at the latter .

The compound also acts as a serotonin 5-HT2 receptor antagonist, although with lesser potency compared to ketanserin (pA2 this compound = 6.87; ketanserin = 8.61) . Furthermore, this compound shows notable histamine H1-antagonist activity (pA2 = 7.32), although it is less potent than its alpha-1 antagonist action .

Cardiovascular Research

Given its profile as an alpha-1 adrenoceptor antagonist, this compound has potential applications in cardiovascular medicine. Alpha-1 antagonists are commonly utilized to manage conditions such as hypertension and benign prostatic hyperplasia by promoting vasodilation and reducing peripheral resistance.

Psychopharmacology

The serotonin receptor antagonism exhibited by this compound suggests potential applications in psychopharmacology, particularly in the treatment of mood disorders or anxiety-related conditions. The modulation of serotonin pathways can influence mood regulation and anxiety levels.

Mechanism of Action

Atiprosin exerts its effects by selectively blocking alpha-1-adrenergic receptors. These receptors are found on the smooth muscle cells of blood vessels. By blocking these receptors, this compound prevents the action of neurotransmitters like norepinephrine, which normally cause blood vessels to constrict. This leads to the relaxation of blood vessels and a subsequent decrease in blood pressure . The molecular targets involved include the alpha-1-adrenergic receptors, and the pathways affected are those related to vasoconstriction and blood pressure regulation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Properties of Atiprosin and Structurally Related Antihypertensives

Compound Molecular Formula Indication Isomerism Impact Potency (Relative to this compound)
This compound C₂₀H₂₉N₃ Hypertension Trans > Cis 1x (Baseline)
Atipamezole C₁₄H₁₆N₂ Hypertension N/A Not reported
Atenolol C₁₄H₂₂N₂O₃ Hypertension N/A Lower (β-blocker class)
Vincamine C₂₁H₂₆N₂O₃ Cerebral ischemia N/A Not applicable

Structural Analogues :

  • Atipamezole : Shares a piperazine-like framework but lacks the fused indole system, resulting in divergent receptor selectivity .
  • Vincamine Derivatives : this compound’s precursor, vincamine, exhibits cerebral vasodilation but lacks systemic antihypertensive efficacy due to poor bioavailability .

Functional Analogues :

  • Atenolol: A β₁-selective blocker with distinct mechanism (cardiac output reduction vs. This compound’s vasodilation). Atenolol’s polar hydroxyl group limits CNS penetration, whereas this compound’s lipophilic structure may enhance tissue distribution .

Pharmacological and Clinical Data Comparison

Key Findings :

  • Isomer-Specific Potency : The trans isomer’s rigid conformation enhances binding to adrenergic receptors, explaining its superior efficacy .
  • Safety : this compound’s cis isomer caused dose-limiting hypotension in rodent models, disqualifying it from clinical development .

Challenges :

  • Isomer Separation : Chromatographic resolution of cis/trans isomers remains resource-intensive, necessitating asymmetric catalysis improvements .

Biological Activity

Atiprosin, also known as AY-28228, is a compound that has been studied for its pharmacological properties, particularly its activity as an antagonist at various receptor sites. This article provides a comprehensive overview of the biological activity of this compound, highlighting its receptor profiles, pharmacological effects, and relevant case studies.

Receptor Activity Profile

This compound exhibits significant activity as an alpha-adrenoceptor antagonist , with a potency (pA2) of 8.11. This potency is lower than that of prazosin (pA2 = 8.78) but greater than that of ketanserin (pA2 = 7.34) and indoramin (pA2 = 7.85) . The compound shows selectivity for alpha 1-adrenoceptors , being over 100-fold less potent at alpha 2-adrenoceptors (pA2 = 6.04).

In addition to its alpha-adrenoceptor antagonism, this compound also acts as a serotonin 5-HT2-receptor antagonist with a potency of pA2 = 6.87, although this is less potent compared to ketanserin (pA2 = 8.61). Furthermore, it displays histamine H1-antagonist activity (pA2 = 7.32), albeit with lower potency than its alpha 1-adrenoceptor antagonism .

Pharmacological Effects

The pharmacological implications of this compound's receptor activity are noteworthy:

  • Alpha-Adrenoceptor Antagonism : The ability to block alpha 1-adrenoceptors can lead to vasodilation and reduced blood pressure, making this compound potentially useful in treating hypertension.
  • Serotonin Receptor Antagonism : Its action on serotonin receptors may contribute to effects on mood and anxiety, although specific clinical applications in this area require further research.
  • Histamine Antagonism : The histamine H1-antagonist properties suggest potential applications in allergy treatment or conditions involving histamine release.

Comparative Potency Table

Receptor TypeThis compound pA2Ketanserin pA2Prazosin pA2Indoramin pA2
Alpha 1-Adrenoceptor8.117.348.787.85
Alpha 2-Adrenoceptor6.04N/AN/AN/A
Serotonin 5-HT26.878.61N/AN/A
Histamine H17.32>8.77N/A>8.83

Case Studies and Research Findings

Research has explored the therapeutic potential of this compound in various contexts:

  • Hypertension Management : In studies involving isolated tissues, this compound demonstrated effective antagonism of alpha-adrenoceptors leading to decreased vascular resistance . This suggests its potential use in managing hypertension.
  • Anxiety Disorders : Given its serotonin receptor antagonism, further investigations are warranted to assess the efficacy of this compound in anxiety-related disorders.
  • Allergic Reactions : Due to its H1-antagonist properties, this compound may offer benefits in treating allergic responses, though clinical trials would be necessary to confirm this application.

Q & A

Basic Research Questions

Q. What are the fundamental pharmacokinetic properties of Atiprosin that should be prioritized in early-phase preclinical studies?

Methodological Answer: Focus on parameters such as bioavailability, half-life, and tissue distribution using validated assays (e.g., HPLC-MS for plasma concentration analysis). Experimental designs should include dose-response studies in animal models, with strict adherence to protocols for sample collection timing and storage conditions to minimize variability. Ensure replication across at least three independent trials to establish consistency .

Q. How can researchers validate this compound’s mechanism of action using in vitro models?

Methodological Answer: Employ target-specific assays (e.g., receptor binding assays, enzyme inhibition tests) with appropriate controls (e.g., competitive inhibitors, knockout cell lines). Use dose-escalation studies to confirm dose-dependent effects and orthogonal methods (e.g., Western blotting for downstream signaling proteins) to cross-validate findings. Document all experimental conditions, including buffer composition and incubation times, to enable replication .

Q. What statistical approaches are recommended for analyzing this compound’s dose-efficacy relationships in animal studies?

Methodological Answer: Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/ED50 values. Account for inter-subject variability via mixed-effects models. Include power analysis during experimental design to ensure adequate sample sizes. Raw data should be archived in supplementary materials for transparency .

Advanced Research Questions

Q. How should researchers design studies to address conflicting reports on this compound’s off-target effects across different experimental systems?

Methodological Answer: Conduct comparative studies using identical experimental conditions (e.g., cell lines, dosing regimens) across labs. Employ high-throughput screening (HTS) to systematically assess off-target interactions. Use meta-analysis to synthesize existing data, highlighting variables like assay sensitivity or model-specific biases. Publish negative results to reduce publication bias .

Q. What strategies can resolve discrepancies between in silico predictions and empirical data for this compound’s metabolic pathways?

Methodological Answer: Validate computational models (e.g., molecular docking, QSAR) with in vitro cytochrome P450 inhibition assays and in vivo metabolite profiling (e.g., LC-MS/MS). Cross-reference results with human hepatocyte models to assess translational relevance. Document software parameters and version control to ensure reproducibility .

Q. How can researchers optimize experimental protocols to minimize batch-to-batch variability in this compound synthesis for pharmacological studies?

Methodological Answer: Standardize synthesis protocols using quality-controlled starting materials and real-time purity monitoring (e.g., NMR, HPLC). Implement blinded randomization in compound allocation during experiments. Archive batch records and provide detailed characterization data (e.g., spectral analysis) in supplementary materials .

Q. Data Interpretation and Reporting

Q. What frameworks are recommended for critically evaluating methodological limitations in this compound studies?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. Post-publication, use tools like the Risk of Bias (RoB) assessment to identify flaws (e.g., confounding variables, small sample sizes). Encourage peer review by interdisciplinary teams to uncover overlooked biases .

Q. How should researchers structure manuscripts to highlight this compound’s novel contributions while addressing contradictory prior findings?

Methodological Answer: Use the Discussion section to contextualize results within existing literature. Employ tables to juxtapose key findings (e.g., efficacy metrics, model systems) and annotate discrepancies with potential explanations (e.g., methodological differences). Cite conflicting studies objectively and propose follow-up experiments to resolve ambiguities .

Q. Ethical and Reproducibility Considerations

Q. What steps ensure ethical compliance when using animal models to study this compound’s long-term toxicity?

Methodological Answer: Adhere to ARRIVE guidelines for experimental reporting. Obtain approval from institutional animal care committees, specifying endpoints for humane termination. Include sham controls and blinding to reduce observer bias. Publish raw survival and histopathology data in open-access repositories .

Q. How can researchers enhance the reproducibility of this compound studies in multi-center collaborations?

Methodological Answer: Develop standardized protocols via consensus workshops (e.g., SOPs for dosing, sample processing). Use shared reference compounds and inter-lab calibration exercises. Implement data-sharing agreements and pre-register studies on platforms like Open Science Framework to align methodologies .

Properties

CAS No.

89303-63-9

Molecular Formula

C20H29N3

Molecular Weight

311.5 g/mol

IUPAC Name

(2R,7S)-3-ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),11,13,15-tetraene

InChI

InChI=1S/C20H29N3/c1-5-21-12-13-22(14(2)3)18-10-11-23-17-9-7-6-8-16(17)15(4)19(23)20(18)21/h6-9,14,18,20H,5,10-13H2,1-4H3/t18-,20+/m0/s1

InChI Key

WXNVFYIBELASJW-AZUAARDMSA-N

SMILES

CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C

Isomeric SMILES

CCN1CCN([C@@H]2[C@@H]1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C

Canonical SMILES

CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

atiprosin
atiprosin maleate
AY 28,228
AY-28228
pyrazino(2',3':3,4)pyrido(1,2-a)indole-1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-2-butanedioate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.